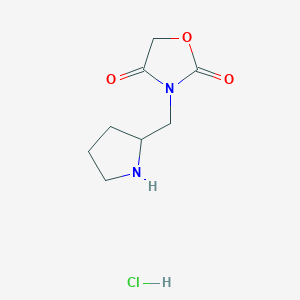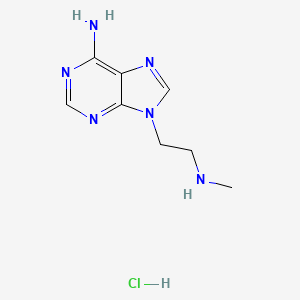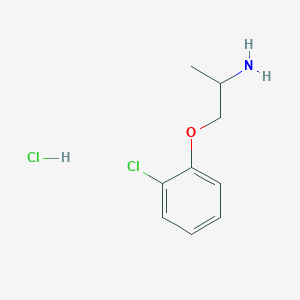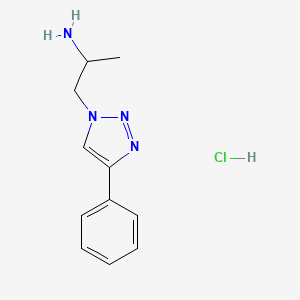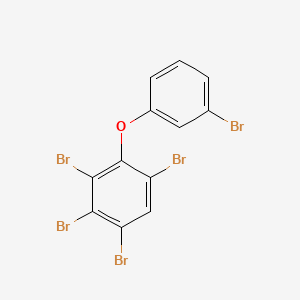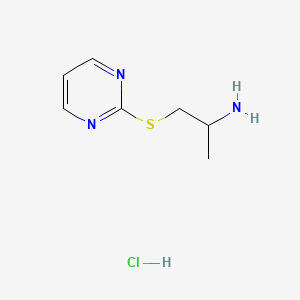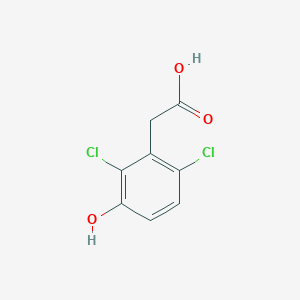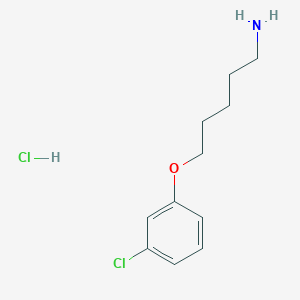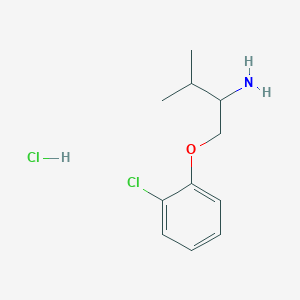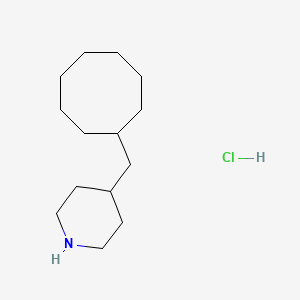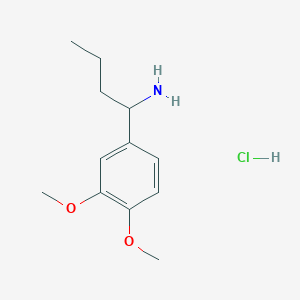
1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride, commonly known as 3,4-DMBA-HCl, is an organic compound with a variety of uses in scientific research. It is a white crystalline solid with a molecular weight of 271.7 g/mol and a melting point of 150-152 °C. It is a derivative of the amino acid phenylalanine and is used in a wide range of scientific applications, including the synthesis of other compounds, drug delivery, and the study of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Solid-Phase Synthesis
The synthesis of linkers and resins for solid-phase synthesis, which are crucial for the preparation of peptides and non-peptides, utilizes intermediates related to 1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride. A scalable procedure for preparing isomerically pure 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate, highlights the importance of such compounds in developing acid-labile linkers and resins (Jin et al., 2001).
Crystallography and Molecular Structure
Research into the crystal structures of various derivatives, including those related to butyrate and 1,3-dioxane, showcases the application of such compounds in understanding molecular and crystallography structures, offering insights into the interactions and properties of these molecules (S. R. Jebas et al., 2013).
Cellular Bioassays
The combination of solution-phase derived libraries with in-situ cellular bioassays for screening amide-forming mini libraries demonstrates the application of simple core compounds like butan-1-amine in medicinal chemistry, particularly in identifying compounds with increased cytotoxicity against cancer cells (L. Chiang et al., 2009).
Synthesis of Antineoplastic Agents
The development of antineoplastic agents involves the synthesis of compounds like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives, highlighting the role of such compounds in cancer research and therapy (G. Pettit et al., 2003).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3;/h6-8,10H,4-5,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYODIFHZWAKTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


